N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine
Description
N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a thiazole derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the thiazole ring and a tetrahydropyran-4-ylmethyl (oxan-4-ylmethyl) substituent on the amine group at the 2-position. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, while the tetrahydropyran moiety may improve solubility and modulate pharmacokinetic properties. This compound’s structural uniqueness lies in the combination of these substituents, which distinguishes it from other thiazol-2-amine analogs described in the literature .
Properties
IUPAC Name |
N-(oxan-4-ylmethyl)-4-(trifluoromethyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2OS/c11-10(12,13)8-6-17-9(15-8)14-5-7-1-3-16-4-2-7/h6-7H,1-5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWCXUFXLCHVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2=NC(=CS2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error.
Chemical Reactions Analysis
Types of Reactions
N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the trifluoromethyl group or the thiazole ring itself.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: Position 4: Most analogs feature aryl groups (e.g., chlorophenyl, methoxyphenyl), while the target compound’s trifluoromethyl group offers enhanced electronegativity and steric effects.
Biological Activity :
- Analogs like 10s demonstrate potent antiproliferative activity via tubulin inhibition, suggesting that substituent bulk and polarity at position 2 are critical for target engagement .
- The trifluoromethyl group in 46 and the target compound may enhance metabolic stability, though their specific activities depend on the substituent combination .
Physical Properties :
- Melting points (MP) vary widely: 122°C (4g) to 180°C (2b), influenced by substituent symmetry and hydrogen bonding capacity. The target compound’s MP is unreported but likely modulated by the tetrahydropyran group’s conformational flexibility .
Pharmacokinetic and Pharmacodynamic Considerations
- Trifluoromethyl vs. Aryl Groups : The -CF₃ group in the target compound may reduce oxidative metabolism compared to aryl substituents (e.g., 4-chlorophenyl in 2b), enhancing plasma half-life .
- Tetrahydropyran vs. Diaryl Amines : The oxan-4-ylmethyl group could improve blood-brain barrier penetration relative to bulky diaryl amines (e.g., 10s), though this requires experimental validation .
Biological Activity
N-[(oxan-4-yl)methyl]-4-(trifluoromethyl)-1,3-thiazol-2-amine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a thiazole ring fused with an oxane moiety. Its structure can be represented as follows:
1. Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. A study on similar compounds demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and breast cancer. The most potent derivatives had IC50 values as low as 0.06 µM against specific cancer types .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound 88 | NCI-H522 (lung) | 0.06 |
| Compound 88 | MCF7 (breast) | 0.1 |
| Compound 88 | HT29 (colon) | 2.5 |
2. Antioxidant Activity
Thiazole-based compounds have also been studied for their antioxidant properties. In vitro assays showed that these compounds effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
3. Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens. Studies have reported significant inhibition of bacterial strains such as E. coli and S. aureus, indicating its potential as an antimicrobial agent .
The mechanisms underlying the biological activities of thiazole derivatives often involve the modulation of specific enzymatic pathways or receptor interactions:
- Anticancer Mechanism : The anticancer activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways.
- Antioxidant Mechanism : The antioxidant effects are attributed to the ability of these compounds to donate electrons and neutralize free radicals, thereby reducing cellular damage.
Case Studies
Several studies have focused on the synthesis and evaluation of thiazole derivatives, including this compound:
- Study on Anticancer Properties : A comprehensive study synthesized multiple thiazole derivatives and tested them against various cancer cell lines. The results indicated that modifications on the thiazole ring significantly impacted cytotoxicity .
- Antioxidant Evaluation : Another research project assessed the antioxidant capacity of thiazole derivatives using DPPH and nitric oxide scavenging assays, demonstrating their potential in protecting against oxidative stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
